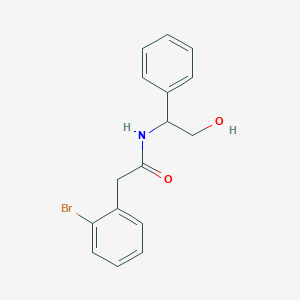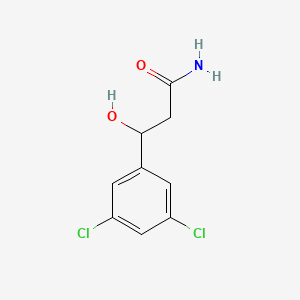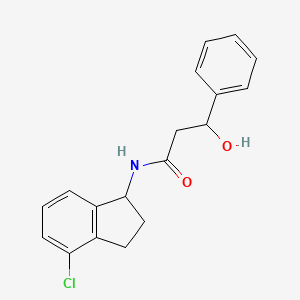
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C9H19NO3S. It is also known by its chemical name, CBM. This compound has been the subject of significant scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of CBM is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the inflammatory response. It may also act on certain receptors in the brain to exert its neuroprotective effects.
Biochemical and Physiological Effects:
CBM has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules involved in the inflammatory response. Additionally, CBM has been shown to reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using CBM in lab experiments is that it has been extensively studied and its properties are well-understood. Additionally, CBM is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are a number of potential future directions for research on CBM. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, CBM could be studied further to better understand its mechanism of action and to identify any potential side effects. Finally, research could be conducted to explore the potential use of CBM in combination with other therapeutic agents to enhance its effectiveness.
Synthesis Methods
The synthesis of CBM involves the reaction of cyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Scientific Research Applications
CBM has been studied extensively for its potential use as a therapeutic agent. It has been found to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CBM has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-cyclobutyl-N-(1-hydroxypropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-7(5-10)9-13(11,12)6-8-3-2-4-8/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKQKRZHPJOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)CC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-Difluorophenyl)-1-(imidazo[1,2-a]pyrazin-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B6637665.png)

![1-[1-(2-Cyclopropylethylsulfonyl)piperidin-4-yl]ethanol](/img/structure/B6637688.png)
![N-[2-hydroxy-1-(3,4,5-trifluorophenyl)ethyl]acetamide](/img/structure/B6637699.png)


![3-[(8-Tricyclo[5.2.1.02,6]decanylamino)methyl]thiolan-3-ol](/img/structure/B6637716.png)

![3-(4-chlorophenyl)-3-hydroxy-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B6637738.png)
![1-(1-Tert-butylpyrazol-4-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637753.png)

![1-Methoxy-4-(2,3,4,5,7,8,9,10-octahydrobenzo[h][1]benzoxepin-5-ylamino)butan-2-ol](/img/structure/B6637768.png)
![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol](/img/structure/B6637777.png)